molecular formula C7H9BrN2O2 B11812616 Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B11812616
M. Wt: 233.06 g/mol
InChI Key: JPXWOFFDRDKFLB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate (CAS 1290737-82-4) is a high-purity chemical reagent offered for research and development purposes. This compound, with a molecular formula of C 7 H 9 BrN 2 O 2 and a molecular weight of 233.06 g/mol, is a solid that should be stored sealed in a dry environment at 2-8°C . Its structure features both a reactive bromo substituent and a methyl ester group, making it a versatile and valuable synthetic intermediate, or building block, for medicinal chemistry and materials science. Researchers can utilize this brominated pyrazole core for further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi) to create novel derivatives for pharmaceutical screening or agrochemical research. The compound is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Please handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions. This product is intended for research use only and is not intended for human or animal use .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 4-bromo-5-ethyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(10-9-4)7(11)12-2/h3H2,1-2H3,(H,9,10)

InChI Key

JPXWOFFDRDKFLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Formation of Pyrazole Core

The pyrazole backbone is typically constructed via cyclocondensation. Diethyl butynedioate and methylhydrazine are common starting materials:

  • Procedure :

    • Diethyl butynedioate (10 g, 58.8 mmol) is dissolved in diethyl ether and cooled to -10°C.

    • Methylhydrazine (40% aqueous solution, 6.78 g, 58.8 mmol) is added dropwise under nitrogen, maintaining temperatures below 0°C.

    • The mixture is stirred at -5°C for 30 minutes, yielding a white solid intermediate.

    • Heating to 100°C for 30 minutes facilitates cyclization, producing 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (76% yield).

Key Considerations

  • Solvent : Diethyl ether or THF for low-temperature stability.

  • Temperature Control : Critical to minimize side reactions.

Bromination with Tribromooxyphosphorus (POBr₃)

Direct Bromination of Hydroxypyrazole

The hydroxyl group at position 5 is replaced by bromine using POBr₃:

  • Procedure :

    • 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (7.6 g) is dissolved in acetonitrile.

    • POBr₃ (1.3–1.7 eq) is added, and the mixture is refluxed at 80–90°C for 1–2 hours.

    • The reaction is quenched with saturated NaHCO₃, and the product is extracted with ethyl acetate.

    • Purification via column chromatography yields methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate (88% yield).

Optimization Data

ParameterOptimal ValueImpact on Yield
POBr₃ Equivalents1.5 eqMaximizes Br substitution
Reaction Temperature85°CBalances rate and decomposition
SolventAcetonitrileEnhances solubility

Alternative Bromination Methods

Oxidative Bromination with K₂S₂O₈

For substrates sensitive to POBr₃, potassium persulfate (K₂S₂O₈) offers a milder alternative:

  • Procedure :

    • 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester is dissolved in acetonitrile.

    • K₂S₂O₈ (1.5 eq) and H₂SO₄ (0.1 eq) are added, and the mixture is heated to 65°C for 4 hours.

    • Yields reach 75–80%, with reduced risk of over-bromination.

Comparative Analysis

MethodYield (%)AdvantagesLimitations
POBr₃ Bromination88High efficiency, short reaction timeRequires careful handling
K₂S₂O₈ Oxidation75–80Mild conditions, scalableLonger reaction times

Industrial-Scale Considerations

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance reproducibility:

  • Key Features :

    • Automated temperature and reagent control.

    • Reduced solvent waste (e.g., acetonitrile recovery >90%).

Waste Management

  • Byproducts : Sodium bromide (recovered via filtration) and minimal organic residues.

  • Environmental Impact : Tribromooxyphosphorus methods generate less wastewater compared to traditional bromination.

Recent Advances in Regioselective Synthesis

Trichloromethyl Enone Intermediates

Emerging methodologies use trichloromethyl enones to improve regiocontrol:

  • Procedure :

    • Trichloromethyl enones react with hydrazines under alkaline conditions.

    • Methanolysis of the trichloromethyl group yields carboxylate derivatives.

    • Regioselectivity is achieved by varying hydrazine derivatives (aryl vs. alkyl).

Case Study: Celecoxib Analogues

  • Application : Demonstrated in synthesizing pyrazole-based drugs (e.g., celecoxib).

  • Yield : 52–83% for 1,5-regioisomers, highlighting potential for structural diversification .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Biological Applications

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate has been evaluated for various biological activities, particularly in medicinal chemistry. Notable applications include:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Potential : Research has shown that it exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : Interaction studies have revealed that it may bind to specific enzymes involved in disease pathways, further supporting its therapeutic potential.

Case Study 1: Anti-inflammatory Effects

A study published in Bioorganic & Medicinal Chemistry highlighted the anti-inflammatory properties of this compound. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential for treating chronic inflammatory conditions .

Case Study 2: Anticancer Activity

In another investigation reported in Cancers, this compound was tested against various cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that this compound could be further developed as an anticancer therapeutic .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Structural Features Biological Activity
Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylateMethyl group at position 3Antimicrobial activity
Ethyl 4-bromo-1H-pyrazole-5-carboxylateBromine at position 4Anti-inflammatory properties
Methyl 4-bromo-3-(2-fluorophenyl)-1H-pyrazoleFluorophenyl substitutionPotential anticancer effects

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Compound Name CAS Number Molecular Formula Substituents (Positions) Structural Similarity Key Differences
Methyl 4-bromo-1H-pyrazole-5-carboxylate 190263-20-8 C₅H₅BrN₂O₂ Br (4), COOCH₃ (5) 0.81 Lacks 3-ethyl group
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1328640-39-6 C₇H₉BrN₂O₂ Br (4), COOCH₂CH₃ (5), CH₃ (1) 0.90 Ethyl ester and N1-methylation
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 128537-48-4 C₇H₉BrN₂O₂ Br (4), C₂H₅ (3), COOH (5), CH₃ (1) N/A Carboxylic acid instead of methyl ester
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate 1352925-94-0 C₁₄H₁₅BrN₂O₂ Br (4), CH₃ (3), COOCH₂CH₃ (5), benzyl (1) N/A N1-benzyl and 3-methyl substituents

Key Observations :

  • Ester vs. Acid : The methyl ester enhances lipophilicity compared to the carboxylic acid analogue (CAS 128537-48-4), influencing solubility and bioavailability .
  • N1 Substitution : Compounds with N1-methyl or benzyl groups (e.g., 1328640-39-6, 1352925-94-0) exhibit altered electronic environments and steric hindrance, which may impact reactivity in cross-coupling reactions .

Physicochemical Properties

  • Molecular Weight : The target compound (C₈H₁₁BrN₂O₂) has a molar mass of ~247.09 g/mol, intermediate between smaller analogues (e.g., 190263-20-8: 203.01 g/mol) and bulkier derivatives (e.g., 1352925-94-0: 323.19 g/mol) .
  • Solubility : Methyl esters generally exhibit lower aqueous solubility than carboxylic acids but higher than ethyl esters due to shorter alkyl chains .
  • Thermal Stability : Ethyl esters (e.g., 1328640-39-6) may have higher melting points than methyl esters due to increased van der Waals interactions .

Crystallographic and Intermolecular Interaction Analysis

While crystallographic data for the target compound is absent, studies on ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate () reveal C–H···O and π-π stacking interactions stabilizing the crystal lattice . Mercury software () can predict similar packing motifs for the methyl ester variant, emphasizing the role of the ester group in hydrogen bonding .

Biological Activity

Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C8H10BrN2O2C_8H_{10}BrN_2O_2. The presence of the bromine atom and the ethyl group at specific positions on the pyrazole ring contributes to its unique chemical reactivity and biological profile.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (Breast)5.00
HepG2 (Liver)6.50
A549 (Lung)7.00

In a study by , this compound demonstrated significant growth inhibition in MDA-MB-231 and HepG2 cells, indicating its potential as an anticancer agent.

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to inhibit the growth of various bacteria and fungi.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

The compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation.

Case Study: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results indicated a significant reduction in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert its effects through:

1. Inhibition of Enzymatic Activity:
It has been reported to inhibit key enzymes involved in cancer cell proliferation and inflammation.

2. Modulation of Gene Expression:
The compound may influence gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

3. Interaction with Cellular Pathways:
By modulating signaling pathways such as NF-kB and MAPK, it can exert anti-inflammatory effects .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate?

The synthesis typically involves multi-step functionalization of pyrazole precursors. A common approach includes formylation or halogenation reactions under controlled conditions. For example, bromination at the 4-position can be achieved using bromine or NBS (N-bromosuccinimide) in the presence of a radical initiator. The ethyl and carboxylate groups are introduced via nucleophilic substitution or esterification reactions. Key reagents include formic acid with catalysts like sulfuric acid for formylation, and triethylamine as a base for substitution reactions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., bromine at C4, ethyl at C3) via chemical shifts and coupling patterns.
  • Mass Spectrometry (HRMS) : For molecular weight verification (C11H8BrClN2O2, MW 315.55 g/mol) .
  • X-ray Crystallography : To resolve 3D structure and confirm regiochemistry. Tools like SHELXL or Mercury CSD are used for refinement and visualization .

Q. What are the key challenges in purifying this compound?

Purification often requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Challenges arise from:

  • Polarity variations due to bromine and carboxylate groups.
  • Byproduct formation during esterification or bromination. Recrystallization in ethanol/water mixtures improves purity .

Q. How does the electronic nature of substituents affect reactivity?

The bromine atom at C4 acts as an electron-withdrawing group, activating the pyrazole ring for nucleophilic aromatic substitution. The ethyl group at C3 provides steric hindrance, influencing regioselectivity in cross-coupling reactions. Computational studies (DFT) can model these effects to predict reactivity .

Q. What are the stability considerations for this compound under storage?

  • Light Sensitivity : Bromine substituents may lead to photodegradation; store in amber vials.
  • Moisture : Hydrolysis of the ester group can occur; use desiccants or inert atmospheres.
  • Temperature : Stable at -20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for this compound?

Discrepancies in X-ray data (e.g., thermal parameters or occupancy) are addressed using:

  • SHELXL : For refining hydrogen bonding patterns and anisotropic displacement parameters .
  • Mercury CSD : To compare packing motifs with similar pyrazole derivatives and validate intermolecular interactions (e.g., C–H···O/N bonds) .
  • Twinned Data Analysis : Use SHELXD for structure solution in cases of pseudo-symmetry or twinning .

Q. What strategies optimize bioactivity in pyrazole analogs of this compound?

Substituent effects on bioactivity can be explored via:

Substituent PositionFunctional GroupObserved Bioactivity
C3Ethyl vs. CF3CF3 enhances antimicrobial activity
C5COOCH3 vs. CONH2Carboxamide improves solubility and target binding
Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) help prioritize synthetic targets.

Q. How are computational methods used to predict reactivity in cross-coupling reactions?

  • DFT Calculations : Model transition states for Suzuki-Miyaura couplings to assess feasibility of aryl/heteroaryl substitutions at C4.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···π contacts) influencing crystal packing and solubility .

Q. What experimental controls are critical in reproducibility studies for this compound?

  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation.
  • Counterion Effects : Compare yields with different bases (e.g., K2CO3 vs. Cs2CO3) in Buchwald-Hartwig aminations.
  • Catalyst Screening : Test Pd(OAc)2, XPhos, or SPhos ligands for cross-coupling efficiency .

Q. How can conflicting biological assay data be reconciled?

  • Dose-Response Curves : Validate IC50 values across multiple assays (e.g., enzymatic vs. cell-based).
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Positive/Negative Controls : Include known pyrazole-based inhibitors (e.g., Celecoxib) to benchmark results .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, solvent purity) to mitigate batch-to-batch variability.
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries for similar pyrazole derivatives .
  • Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, which may require specialized waste disposal protocols .

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